molecular formula C11H15FO2 B1412489 3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol CAS No. 1380151-28-9

3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol

Cat. No. B1412489
CAS RN: 1380151-28-9
M. Wt: 198.23 g/mol
InChI Key: GOJXAIROTDRILH-UHFFFAOYSA-N
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Description

The compound “3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol” is an organic compound containing a fluoro group, a methoxy group, and a methyl group . It’s likely to be a derivative of phenol, which is an aromatic compound with a hydroxyl group attached to a benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Claisen-Schmidt condensation . This reaction typically involves aromatic aldehydes and aromatic ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have been described with properties such as specific melting points, boiling points, and densities .

Scientific Research Applications

Kinetic Resolution in Synthesis

Mohammed Shafioul and Cheong (2012) discussed the use of similar compounds in the kinetic resolution of racemic mixtures. This process is crucial in synthesizing chiral building blocks for natural and unnatural sesquiterpenes, highlighting the compound's relevance in organic synthesis and pharmaceutical applications (Mohammed Shafioul & Cheong, 2012).

Building Blocks for Heterocyclic Compounds

Shi, Wang, and Schlosser (1996) utilized related fluoroacrylic compounds for synthesizing various heterocyclic compounds. This implies the potential of 3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol in creating diverse chemical structures, which can be instrumental in developing new drugs and materials (Shi, Wang, & Schlosser, 1996).

Novel Copolymers Formation

Research by Kharas et al. (2017, 2016) on novel copolymers involving similar fluoro and methoxy substituted compounds shows the potential of 3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol in polymer science. These copolymers could have applications in material science, especially in creating new types of plastics or resins with unique properties (Kharas et al., 2017), (Kharas et al., 2016).

Synthesis of Chiral Liquid Crystals

Booth et al. (1993) investigated compounds derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol, similar in structure to the subject compound, for creating chiral liquid crystals. This suggests potential applications in creating optoelectronic devices like liquid crystal displays (LCDs) (Booth et al., 1993).

Photocyclization Reactions

Košmrlj and Šket (2007) described the photocyclization of similar halogen-substituted propan-1,3-diones, which is significant for chemical reactions that are light-induced, particularly in the development of photoactive compounds (Košmrlj & Šket, 2007).

Antimicrobial and Antifungal Applications

Čižmáriková et al. (2020) and Liu et al. (2014) conducted research on compounds structurally related to 3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol, demonstrating their antimicrobial and fungicidal activities. This suggests possible applications in developing new antimicrobial agents (Čižmáriková et al., 2020), (Liu et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some phenolic compounds have been studied for their potential antimicrobial or antiparasitic properties .

Safety and Hazards

Safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the specific compound . It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future research directions would depend on the potential applications of this compound. Given the interest in phenolic compounds in various fields, it could be studied for potential uses in medicine, materials science, or other areas .

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-10(14-2)6-11(9)12/h3-4,6,8,13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJXAIROTDRILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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